1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE
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Overview
Description
1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a methylsulfonyl group and a phenoxyethanone moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE typically involves the reaction of 4-(methylsulfonyl)piperazine with 2-phenoxyethanone under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the phenoxyethanone moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to modulation of cellular processes. For example, it may inhibit the phosphorylation of proteins involved in the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival .
Comparison with Similar Compounds
- 1-(4-Methylsulfonylphenyl)piperazine
- Methyl (5-(6-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)
Comparison: 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C13H18N2O4S |
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Molecular Weight |
298.36 g/mol |
IUPAC Name |
1-(4-methylsulfonylpiperazin-1-yl)-2-phenoxyethanone |
InChI |
InChI=1S/C13H18N2O4S/c1-20(17,18)15-9-7-14(8-10-15)13(16)11-19-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
InChI Key |
LWPQTEDRZGIEHW-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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